Bienvenue dans la boutique en ligne BenchChem!

N-methyl-1-phenylmethanesulfonylazetidin-3-amine

Lipophilicity Drug Design ADME

Direct replacement with simpler sulfonamide azetidines compromises lipophilicity, hydrogen-bonding, and conformational flexibility—risking SAR continuity. This compound's pre-installed N-methyl group and unique phenylmethanesulfonyl spacer (methylene offset) eliminate low-yielding post-synthetic methylation, accelerate parallel synthesis, and align with CNS-permeability guidelines (TPSA<60 Ų). Ideal for GlyT1/GPCR analog programs and fragment-growing libraries targeting adaptive binding pockets.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
CAS No. 2549017-05-0
Cat. No. B6449286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-phenylmethanesulfonylazetidin-3-amine
CAS2549017-05-0
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESCNC1CN(C1)S(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C11H16N2O2S/c1-12-11-7-13(8-11)16(14,15)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
InChIKeyCRZFOPWTTKRXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-phenylmethanesulfonylazetidin-3-amine (CAS 2549017-05-0): A Specialized Azetidine Sulfonamide Scaffold for Procurement-Driven Medicinal Chemistry


N-Methyl-1-phenylmethanesulfonylazetidin-3-amine (CAS 2549017-05-0) is a synthetic, four-membered azetidine derivative bearing an N-methylated exocyclic amine at the 3-position and a phenylmethanesulfonyl (benzylsulfonyl) group on the ring nitrogen [1]. With a molecular formula of C₁₁H₁₆N₂O₂S and a molecular weight of 240.32 g/mol, it occupies a distinct physicochemical niche relative to simpler azetidine sulfonamide building blocks—offering intermediate lipophilicity (XLogP3 = 0.4), a topological polar surface area of 57.8 Ų, and four rotatable bonds [1]. These features position it as a specialized intermediate for CNS-focused and conformational-structure-activity-relationship (SAR) programs where balanced permeability and conformational flexibility are critical parameters in hit-to-lead optimization.

Why Generic Substitution of N-Methyl-1-phenylmethanesulfonylazetidin-3-amine Fails: Quantified Physicochemical Divergence from Common Azetidine Sulfonamide Analogs


Direct replacement of N-methyl-1-phenylmethanesulfonylazetidin-3-amine with simpler azetidine sulfonamide building blocks—such as 3-amino-1-(methanesulfonyl)azetidine (XLogP3 = -1.6, TPSA = 71.8 Ų, 1 rotatable bond) [2] or 1-(phenylsulfonyl)azetidin-3-amine (XLogP3 = 0, TPSA = 71.8 Ų, 2 rotatable bonds) [3]—introduces substantial alterations in lipophilicity, polar surface area, conformational degrees of freedom, and hydrogen-bonding character. The target compound's phenylmethanesulfonyl group provides a flexible methylene spacer absent in the direct phenylsulfonyl analog, conferring an extra rotatable bond and a distinct spatial trajectory for the aromatic ring; its N-methylation simultaneously modulates amine basicity and metabolic lability. These cumulative differences are not cosmetic—they directly influence membrane permeability, target engagement geometry, and metabolic stability, making generic substitution a high-risk shortcut that undermines SAR continuity and pharmacokinetic predictability in lead optimization campaigns.

Quantitative Differentiation Evidence for N-Methyl-1-phenylmethanesulfonylazetidin-3-amine vs. Closest Azetidine Sulfonamide Analogs


XLogP3 Lipophilicity: N-Methyl-1-phenylmethanesulfonylazetidin-3-amine Occupies a Balanced Intermediate Range vs. More Polar and Less Polar Comparators

The target compound exhibits a computed XLogP3 of 0.4 [1], placing it between the more hydrophilic 3-amino-1-(methanesulfonyl)azetidine (XLogP3 = -1.6) [2] and the more lipophilic 1-(phenylsulfonyl)azetidin-3-amine (XLogP3 = 0) [3]. This distinction is critical: a 2.0 log-unit increase over the methylsulfonyl analog translates to an approximately 100-fold higher theoretical octanol-water partition coefficient, while the 0.4 log-unit advantage over the phenylsulfonyl analog reflects the contribution of the benzyl methylene spacer. The intermediate lipophilicity of the target suggests superior balancing of aqueous solubility and passive membrane permeability compared to either comparator—a key determinant of oral absorption and blood-brain barrier penetration potential.

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA): 57.8 Ų for N-Methyl-1-phenylmethanesulfonylazetidin-3-amine vs. 71.8 Ų for Primary Amine Azetidine Sulfonamides—Consequences for Membrane Permeability

The target compound has a TPSA of 57.8 Ų [1], which is 14.0 Ų lower than both 3-amino-1-(methanesulfonyl)azetidine (71.8 Ų) [2] and 1-(phenylsulfonyl)azetidin-3-amine (71.8 Ų) [3]. This reduction arises from the N-methylation of the exocyclic amine, which eliminates one hydrogen-bond-donating N-H proton available for solvation. The TPSA threshold of <60 Ų is widely cited as favorable for blood-brain barrier penetration, while the comparator TPSA values above 70 Ų lie in a range associated with reduced passive CNS entry. This 14 Ų difference is structurally determined and cannot be replicated by simple formulation adjustments, making it a procurement-relevant reason to select the N-methylated derivative directly rather than attempting post-hoc alkylation of a primary amine building block.

Polar Surface Area Membrane Permeability CNS Drug Design

Rotatable Bond Count: N-Methyl-1-phenylmethanesulfonylazetidin-3-amine Possesses 4 Rotatable Bonds—2- to 3-Fold Greater Conformational Freedom Than Common Analogs

The target compound contains 4 rotatable bonds [1], compared to 1 rotatable bond for 3-amino-1-(methanesulfonyl)azetidine [2] and 2 rotatable bonds for 1-(phenylsulfonyl)azetidin-3-amine [3]. The additional degrees of freedom stem from the benzyl CH₂-SO₂ linker and the secondary N-methyl group, which collectively expand the conformational ensemble accessible to the pendant phenyl ring. While increased rotatable bond count is classically associated with an entropic penalty upon binding, it also enables the compound to sample a broader range of pharmacophore geometries—potentially accessing cryptic pockets or alternative binding modes inaccessible to the more rigid comparators. This flexibility differential is an intrinsic structural feature that cannot be emulated by blending simpler building blocks.

Conformational Flexibility Ligand Efficiency Binding Pocket Adaptation

N-Methylation and Metabolic Stability: Secondary Amine Character of N-Methyl-1-phenylmethanesulfonylazetidin-3-amine Differentiates It from Primary Amine Azetidine Sulfonamide Building Blocks

The target compound features a secondary N-methylamine at the azetidine 3-position [1], in contrast to the primary amines present in 3-amino-1-(methanesulfonyl)azetidine [2] and 1-(phenylsulfonyl)azetidin-3-amine [3]. N-Methylation of aliphatic amines is a well-established strategy to reduce oxidative N-dealkylation by cytochrome P450 enzymes, diminish aldehyde oxidase-mediated metabolism, and attenuate hydrogen-bond donor capacity [4]. While all three compounds register a computed hydrogen bond donor count of 1, the N-methyl substituent sterically shields the amine lone pair and reduces the propensity for metabolic N-oxidation and subsequent dealkylation. This class-level effect has been demonstrated across diverse amine-containing scaffolds: N-methylation frequently extends microsomal half-life by 2- to 5-fold relative to the corresponding primary amine [4]. Procurement of the pre-installed N-methylamine avoids an additional synthetic step and the attendant purification challenges of selective mono-methylation of the primary amine building block.

Metabolic Stability N-Methylation Oxidative Metabolism

High-Value Procurement Scenarios for N-Methyl-1-phenylmethanesulfonylazetidin-3-amine Based on Physicochemical Differentiation Evidence


CNS-Penetrant Lead Optimization: Pre-Methylated Building Block for Blood-Brain Barrier Penetrant Chemical Series

The combination of TPSA = 57.8 Ų (below the 60 Ų CNS-permeability guideline threshold) and XLogP3 = 0.4 (lipophilic enough for membrane partitioning yet hydrophilic enough to maintain solubility) makes N-methyl-1-phenylmethanesulfonylazetidin-3-amine a strategically selected building block for neuroscience programs targeting GPCRs, ion channels, or transporters within the CNS. Medicinal chemistry teams synthesizing GlyT1 inhibitor analogs or related CNS sulfonamide series [2] can directly incorporate this pre-functionalized azetidine scaffold without requiring post-synthetic N-methylation—preserving synthetic bandwidth and enabling faster SAR cycles. The phenylmethanesulfonyl moiety provides a vector for hydrophobic pocket engagement while the flexible methylene spacer allows the phenyl ring to adopt conformations compatible with diverse binding-site geometries.

Conformational SAR and Library Diversification: Exploiting the 4 Rotatable Bond Architecture of N-Methyl-1-phenylmethanesulfonylazetidin-3-amine

The target compound's 4 rotatable bonds—2- to 3-fold more than common azetidine sulfonamide analogs—render it a valuable diversification node for generating compound libraries with broad conformational sampling. Fragment-growing campaigns targeting enzymes with large, adaptive binding pockets (e.g., kinases, proteases, or epigenetic targets) can leverage this flexibility to probe binding-site sub-pockets that rigid scaffolds cannot access. The pre-installed N-methyl group also allows direct amide coupling or reductive amination without protection/deprotection of the amine, streamlining parallel synthesis workflows.

Metabolic Stability-Driven Scaffold Selection: Bypassing Late-Stage N-Methylation via Direct Procurement

For programs where the azetidine amine is destined for N-methylation to improve metabolic stability (per the well-documented N-methylation effect on oxidative metabolism [1]), procuring the pre-methylated compound eliminates a low-yielding, selectivity-challenged synthetic transformation. This is especially valuable in resource-constrained medicinal chemistry teams or CRO settings where the cost of additional synthetic steps—including protecting group manipulations required for selective N-methylation of a primary amine in the presence of a sulfonamide—exceeds the incremental procurement cost of the pre-functionalized building block.

Sulfonamide Chemical Biology Tool Generation: Benzylsulfonyl-Containing Probe for Covalent or Reversible Target Engagement Studies

The phenylmethanesulfonyl (benzylsulfonyl) group in the target compound is distinct from the more common phenylsulfonyl moiety: the methylene spacer alters the electronics of the sulfonamide sulfur and the geometric relationship between the aromatic ring and the azetidine core. This structural nuance can be exploited in the design of chemical biology probes where subtle variations in sulfonamide electrophilicity or binding-pocket shape complementarity discriminate between closely related enzyme isoforms. The target's intermediate lipophilicity (XLogP3 = 0.4) and reduced TPSA (57.8 Ų) further support cellular permeability in target engagement assays, while the N-methyl group reduces nonspecific ionic interactions with phospholipid headgroups compared to primary amine probes.

Quote Request

Request a Quote for N-methyl-1-phenylmethanesulfonylazetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.